molecular formula C12H12N2 B14131067 N-(2-methylphenyl)-2-piridinamine

N-(2-methylphenyl)-2-piridinamine

Cat. No.: B14131067
M. Wt: 184.24 g/mol
InChI Key: KOWHVFVCORLCID-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-piridinamine is an organic compound that features a pyridine ring substituted with an N-(2-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-piridinamine typically involves the reaction of 2-chloropyridine with 2-methylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-chloropyridine is treated with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-piridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyridine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-piridinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-piridinamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea
  • N-(2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-methylphenyl)-2-piridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(2-methylphenyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14)

InChI Key

KOWHVFVCORLCID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=N2

Origin of Product

United States

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